molecular formula C22H34N2+2 B3052874 4,4'-Bipyridinium, 1,1'-dihexyl- CAS No. 47369-13-1

4,4'-Bipyridinium, 1,1'-dihexyl-

Cat. No.: B3052874
CAS No.: 47369-13-1
M. Wt: 326.5 g/mol
InChI Key: IOWQHNLDXBGENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Bipyridinium, 1,1’-dihexyl- is a bipyridinium derivative known for its electrochemical properties. This compound is part of the viologen family, which is widely studied in supramolecular chemistry due to its ability to undergo reversible redox reactions. These properties make it useful in various applications, including molecular switches, data storage, and electrochromic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bipyridinium, 1,1’-dihexyl- typically involves the Zincke reaction, where rigid, electron-rich aromatic diamines react with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts. This reaction produces conjugated oligomers containing multiple aromatic or heterocyclic residues . The reaction conditions often require controlled stepwise synthesis to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 4,4’-Bipyridinium, 1,1’-dihexyl- involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyridinium, 1,1’-dihexyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electron-rich aromatic diamines and various oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various conjugated oligomers and polymers containing 4,4’-bipyridinium units. These products exhibit unique electrochemical and spectroscopic properties, making them valuable for various applications .

Mechanism of Action

Comparison with Similar Compounds

4,4’-Bipyridinium, 1,1’-dihexyl- is unique among bipyridinium derivatives due to its specific substituents and electrochemical properties. Similar compounds include:

These comparisons highlight the unique properties of 4,4’-Bipyridinium, 1,1’-dihexyl-, particularly its suitability for applications requiring controlled redox behavior and electrochemical stability.

Properties

IUPAC Name

1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2/h11-14,17-20H,3-10,15-16H2,1-2H3/q+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWQHNLDXBGENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197121
Record name 4,4'-Bipyridinium, 1,1'-dihexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47369-13-1
Record name 1,1′-Dihexyl-4,4′-bipyridinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47369-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bipyridinium, 1,1'-dihexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047369131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Bipyridinium, 1,1'-dihexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Bipyridinium, 1,1'-dihexyl-
Reactant of Route 2
4,4'-Bipyridinium, 1,1'-dihexyl-
Reactant of Route 3
Reactant of Route 3
4,4'-Bipyridinium, 1,1'-dihexyl-
Reactant of Route 4
Reactant of Route 4
4,4'-Bipyridinium, 1,1'-dihexyl-
Reactant of Route 5
4,4'-Bipyridinium, 1,1'-dihexyl-
Reactant of Route 6
4,4'-Bipyridinium, 1,1'-dihexyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.